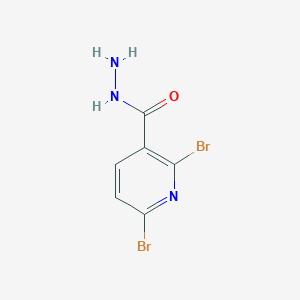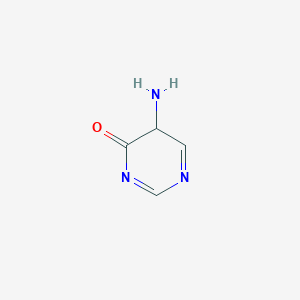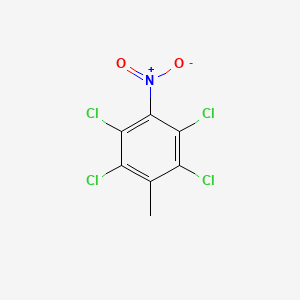
1-(Benzyloxy)-4-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-cyclopropylbenzene typically involves the following steps:
Benzylation: The introduction of a benzyloxy group to the benzene ring can be achieved through a benzylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using a cyclopropyl halide (e.g., cyclopropyl bromide) and a suitable catalyst such as a transition metal complex.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-4-cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding cyclopropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cyclopropylbenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
1-(Benzyloxy)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-cyclopropylbenzene involves its interaction with molecular targets through its benzyloxy and cyclopropyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent.
1-(Benzyloxy)urea: Contains a urea group instead of a cyclopropyl group.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Features a triazole ring and a chlorophenyl group.
Uniqueness: 1-(Benzyloxy)-4-cyclopropylbenzene is unique due to the presence of both a benzyloxy and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1044067-60-8 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-cyclopropyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H16O/c1-2-4-13(5-3-1)12-17-16-10-8-15(9-11-16)14-6-7-14/h1-5,8-11,14H,6-7,12H2 |
Clé InChI |
SARLPFLSHPDCIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)

![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
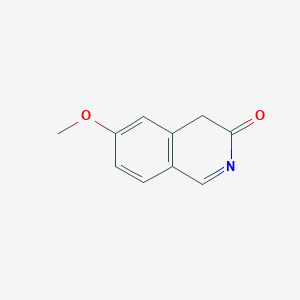
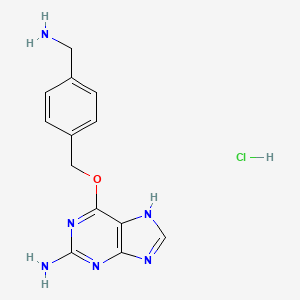
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
